molecular formula C5H10N2O2 B13561907 (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid CAS No. 807316-68-3

(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid

Cat. No.: B13561907
CAS No.: 807316-68-3
M. Wt: 130.15 g/mol
InChI Key: RMNHPXDNGOBDOT-IMJSIDKUSA-N
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Description

(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid is a chiral amino acid derivative with significant importance in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid can be achieved through various methods, including chemoenzymatic synthesis and stereoselective synthesis. One common approach involves the use of lipase-mediated resolution protocols to obtain the desired enantiomer with high enantiomeric excess . Another method includes the use of aldol reactions catalyzed by stereoselective pyruvate aldolases, which allow for the formation of chiral centers with controlled stereochemistry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3S,4R)-4-Aminopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. This inhibition is achieved through the formation of a tight-binding adduct in the enzyme’s active site, leading to the disruption of its catalytic activity .

Comparison with Similar Compounds

  • (3R,4S)-4-Aminopyrrolidine-3-carboxylic acid
  • (3S,4S)-4-Aminopyrrolidine-3-carboxylic acid
  • (3R,4R)-4-Aminopyrrolidine-3-carboxylic acid

Comparison: (3S,4R)-4-Aminopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity compared to its stereoisomers. For example, the (3S,4R) configuration is crucial for its high potency and selectivity as an inhibitor of human ornithine aminotransferase, whereas other stereoisomers may exhibit different levels of activity and selectivity .

Properties

CAS No.

807316-68-3

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(3S,4R)-4-aminopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H10N2O2/c6-4-2-7-1-3(4)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1

InChI Key

RMNHPXDNGOBDOT-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)N)C(=O)O

Canonical SMILES

C1C(C(CN1)N)C(=O)O

Origin of Product

United States

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